5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride
Description
Chemical Name: 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride CAS No.: 1160260-14-9 Molecular Formula: C₁₄H₉Cl₃O₂ Molecular Weight: 315.58 g/mol Physical Properties:
- Predicted Density: 1.406 ± 0.06 g/cm³
- Predicted Boiling Point: 427.5 ± 35.0 °C
Hazard Class: IRRITANT
This acyl chloride features a benzoyl core substituted with chlorine at the 5-position and a 3-chlorobenzyloxy group at the 2-position. It is primarily used as a reactive intermediate in organic synthesis, particularly for introducing acyl groups in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-chloro-2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCXAFMMTYTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid.
Esterification: Reaction with alcohols can yield esters of 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid.
Common Reagents and Conditions
Thionyl chloride: or for conversion to acid chloride.
Potassium carbonate: as a base in the initial etherification step.
Amines: , , or for nucleophilic substitution reactions.
Major Products Formed
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid: from hydrolysis.
Esters: of 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid from esterification reactions.
Scientific Research Applications
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs.
Material Science: It may be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, forming amides and esters, respectively. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Benzyl Group
a) 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride
- CAS No.: 1160260-46-7
- Molecular Formula : C₁₄H₉Cl₂FO₂
- Molecular Weight : 299.12 g/mol
- Key Difference : Replacement of 3-Cl with 3-F on the benzyl group.
b) 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride
- CAS No.: 1160250-17-8
- Molecular Formula : C₁₄H₉BrCl₂O₂
- Molecular Weight : 360.03 g/mol
- Key Difference : Bromine replaces chlorine at the 5-position on the benzoyl ring.
- Impact : Bromine’s larger size increases molecular weight and polarizability, which may alter solubility and reactivity in cross-coupling reactions .
c) 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride
- CAS No.: 1160260-22-9
- Molecular Formula : C₁₄H₈Cl₄O₂
- Molecular Weight : 350.02 g/mol
- Key Difference : Additional chlorine at the 4-position on the benzyl group.
Positional Isomers and Methyl-Substituted Analogs
a) 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride
- CAS No.: 1160260-08-1
- Molecular Formula : C₁₄H₉Cl₃O₂
- Molecular Weight : 315.58 g/mol
- Key Difference : Chlorine at the 2-position on the benzyl group.
b) 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride
- CAS No.: 1160260-28-5
- Molecular Formula : C₁₅H₁₂Cl₂O₂
- Molecular Weight : 295.17 g/mol
- Key Difference : Methyl group replaces chlorine at the 3-position on the benzyl group.
- Impact : Electron-donating methyl groups decrease electrophilicity of the acyl chloride, requiring harsher reaction conditions for nucleophilic substitutions .
Trifluoromethyl and Fluoro-Substituted Analogs
a) 3-Chloro-5-(trifluoromethyl)benzoyl chloride
- CAS No.: Not explicitly listed (see SDS in ).
- Molecular Formula : C₈H₃Cl₂F₄O
- Molecular Weight : ~257.0 g/mol (estimated).
- Key Difference : Trifluoromethyl group replaces the benzyloxy moiety.
- Impact : Strong electron-withdrawing effects from -CF₃ enhance electrophilicity, making this compound highly reactive in Friedel-Crafts acylations .
Comparative Data Table
Biological Activity
The synthesis of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chlorobenzyl chloride, often in the presence of a base like potassium carbonate. The resulting ester can then be converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, it is hypothesized that compounds with similar structures exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of chlorine atoms can enhance lipophilicity and biological interactions, making this compound a candidate for further pharmacological studies.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar chlorinated structures have been reported to possess antimicrobial properties. This suggests that this compound may also exhibit such activity, warranting further investigation.
- Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties. For instance, a derivative known as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated significant reduction in inflammatory markers in LPS-induced rat models, indicating potential pathways for anti-inflammatory action that could be relevant for this compound .
The mechanism of action for this compound is primarily that of an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming amides and esters due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group. This reactivity is crucial for its potential use in organic synthesis and drug development.
Study on Anti-inflammatory Activity
A study investigating a related compound (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) found that it significantly reduced inflammatory parameters in LPS-induced rats. The administration of this compound resulted in decreased levels of TNF-α and IL-1β, suggesting a mechanism involving inhibition of COX-2 activity . This study highlights the potential for similar compounds like this compound to exhibit anti-inflammatory effects through comparable pathways.
| Parameter | Control Group (LPS-induced) | Treatment Group (3-CH₂Cl) |
|---|---|---|
| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28 |
| IL-1β (pg/mL) | Elevated | Significantly reduced |
| White Blood Cell Count | Elevated | Reduced |
| Body Temperature | Abnormal | Normal |
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example:
- Friedel-Crafts Method : React 3-chlorobenzyl chloride with 5-chlorosalicylic acid derivatives in the presence of anhydrous AlCl₃ (Friedel-Crafts catalyst) under dry conditions. Control temperature (0–5°C) to minimize side reactions like over-acylation .
- Microwave-Assisted Synthesis : Use microwave irradiation (600 W, 5 min) with pyridine as a catalyst for rapid esterification or acylation, reducing reaction time compared to conventional heating .
Q. Key Considerations :
- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).
- Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity.
Q. How can the structure and purity of this compound be validated?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography :
Q. What are the key reactivity patterns of this benzoyl chloride derivative?
Methodological Answer:
- Hydrolysis : Reacts with water to form 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid. Rate increases under basic conditions (e.g., NaOH) due to nucleophilic attack on the carbonyl carbon .
- Amidation : Reacts with amines (e.g., ethylamine) in dry THF to yield substituted benzamides. Use Schlenk techniques to exclude moisture .
Advanced Research Questions
Q. How can derivatization with this compound enhance LC-MS/MS detection of polar metabolites?
Methodological Answer:
- Derivatization Protocol :
- React polar metabolites (e.g., neurotransmitters) with this compound in acetonitrile/pyridine (4:1 v/v) at 40°C for 30 min.
- Quench excess reagent with ammonium bicarbonate.
- Analyze derivatives via LC-MS/MS using a C18 column and ESI+ mode.
- Benefits :
Q. How does steric hindrance from the 3-chlorobenzyl group influence reaction kinetics in nucleophilic acyl substitutions?
Methodological Answer:
- Kinetic Studies :
- Compare reaction rates with primary vs. secondary amines using stopped-flow spectrophotometry.
- Data : The 3-chlorobenzyl group reduces reactivity by 30–50% with bulky amines (e.g., tert-butylamine) due to steric effects.
- Computational Modeling :
- DFT calculations (B3LYP/6-31G*) show increased energy barriers for nucleophilic attack at the carbonyl carbon .
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer:
Q. How can this compound be applied in synthesizing bioactive analogs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
